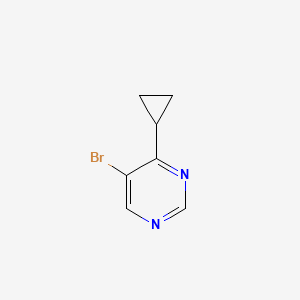

5-Bromo-4-cyclopropylpyrimidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-bromo-4-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHZEZBUHSHXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705636 | |

| Record name | 5-Bromo-4-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346697-39-9 | |

| Record name | 5-Bromo-4-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-4-cyclopropylpyrimidine

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of 5-Bromo-4-cyclopropylpyrimidine. The document summarizes its inferred physicochemical properties, proposes a potential synthetic route, and details its expected reactivity in key cross-coupling reactions.

Core Chemical Properties

The introduction of a cyclopropyl (B3062369) group at the 4-position of the 5-bromopyrimidine (B23866) core is expected to influence its physical properties such as melting point, boiling point, and solubility. The following table presents the known properties of 5-bromopyrimidine as a baseline, alongside the calculated molecular formula and weight for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂ | Calculated |

| Molecular Weight | 199.05 g/mol | Calculated |

| Appearance (Predicted) | Off-white to brown solid | [1] |

| Melting Point (Analog) | 67-73 °C (for 5-bromopyrimidine) | [2] |

| Boiling Point (Analog) | 168 °C (for 5-bromopyrimidine) | [2] |

| Solubility (Analog) | Soluble in chloroform; Insoluble in water | [2] |

| pKa (Analog) | 1.40 ± 0.10 (for 5-bromopyrimidine) | [2] |

Hypothetical Synthesis

A plausible synthetic route to this compound could involve a multi-step process starting from commercially available precursors. One potential pathway is the construction of the 4-cyclopropylpyrimidine (B13104424) core followed by a regioselective bromination.

Experimental Protocol: Hypothetical Synthesis of this compound

Step 1-3: Synthesis of 4-Cyclopropylpyrimidine

-

This intermediate can be synthesized via established methods for pyrimidine ring formation, such as the condensation of a cyclopropyl amidine with a suitable β-ketoester to form a pyrimidinone, followed by chlorination with phosphorus oxychloride (POCl₃) and subsequent catalytic hydrogenation to remove the chloro group.[3][4]

Step 4: Bromination of 4-Cyclopropylpyrimidine

-

To a solution of 4-cyclopropylpyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (B1210297), wash with brine, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Expected Reactivity and Key Reactions

The bromine atom at the 5-position of the pyrimidine ring is the primary site of reactivity, making this compound a versatile building block in organic synthesis.[5] It is expected to readily participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.[6] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures.

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).[7]

-

Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1).[8]

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere.[8]

-

Monitor the reaction for completion (typically 12-24 hours) by TLC or LC-MS.[8]

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[8]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyrimidine derivatives.[9]

-

In a dry reaction flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[10][11]

-

Add a suitable solvent such as a mixture of THF and triethylamine.[10]

-

Add the terminal alkyne (1.1 - 1.2 eq) dropwise.[9]

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.[10]

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between this compound and an amine.[12][13] This reaction is widely used in the synthesis of arylamines.

-

To an oven-dried Schlenk flask, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%).[14]

-

Evacuate and backfill the flask with an inert gas.

-

Under a positive pressure of inert gas, add this compound (1.0 eq), the amine (1.2 eq), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).[14]

-

Add an anhydrous solvent such as toluene (B28343) or dioxane.[14]

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[14]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.[14]

References

- 1. rvrlabs.com [rvrlabs.com]

- 2. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine, 5-bromo- | CAS 4595-59-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route to 5-Bromo-4-cyclopropylpyrimidine, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl (B3062369) moiety, followed by electrophilic bromination. This document furnishes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and experimental workflow to aid in the successful laboratory preparation of the target compound.

Introduction

Pyrimidine (B1678525) derivatives are a cornerstone in drug discovery and development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged scaffold in medicinal chemistry. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule.[2] The bromine atom at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space.

This guide details a robust synthetic pathway to this compound, a compound of significant interest for the synthesis of novel pharmaceutical candidates.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

-

Step 1: Suzuki-Miyaura Coupling. Synthesis of the intermediate, 4-cyclopropylpyrimidine (B13104424), via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halopyrimidine and cyclopropylboronic acid.

-

Step 2: Electrophilic Bromination. Bromination of 4-cyclopropylpyrimidine at the 5-position using N-bromosuccinimide (NBS) to yield the final product.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Bromo-4-cyclopropylpyrimidine is a heterocyclic compound featuring a pyrimidine (B1678525) core substituted with a bromine atom and a cyclopropyl (B3062369) group. This combination of a reactive halogen and a strained aliphatic ring makes it a potentially valuable building block in medicinal chemistry and materials science. Brominated pyrimidines are versatile intermediates in cross-coupling reactions, allowing for the introduction of diverse functionalities. The cyclopropyl moiety is a well-recognized feature in drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. Given the established biological activities of related pyrimidine derivatives as kinase inhibitors and antiviral agents, this compound represents a scaffold of significant interest for the development of novel therapeutic agents and agrochemicals.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from known methods for the synthesis of 4-substituted-5-bromopyrimidines. A common approach involves the construction of the pyrimidine ring from a suitable cyclopropyl-containing precursor, followed by bromination.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-cyclopropylpyrimidin-2-amine (B1364303)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add cyclopropylamidine hydrochloride and 1,1,3,3-tetramethoxypropane.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-cyclopropylpyrimidin-2-amine.

Step 2: Sandmeyer-type reaction to 4-cyclopropyl-2-bromopyrimidine

-

Dissolve 4-cyclopropylpyrimidin-2-amine in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0-5 °C in an ice bath and add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the diazonium salt solution to the copper(I) bromide solution at room temperature and stir for 2-4 hours.

-

Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to yield 4-cyclopropyl-2-bromopyrimidine.

Step 3: Bromination to this compound

-

Dissolve 4-cyclopropyl-2-bromopyrimidine in a suitable solvent such as chloroform (B151607) or acetic acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of similar structures and established spectroscopic principles.

Mass Spectrometry (Predicted)

| Ion | Predicted m/z |

| [M]+• | 197.9793 / 199.9773 (Isotopic pattern for Br) |

| [M+H]+ | 198.9871 / 200.9851 (Isotopic pattern for Br) |

| [M-C3H4]+• | 157.9429 / 159.9409 (Loss of cyclopropyl group) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3000 | Medium | C-H stretching (aromatic and cyclopropyl) |

| ~2950-2850 | Weak | C-H stretching (aliphatic) |

| ~1560-1470 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1450-1380 | Medium | C-H bending |

| ~1020 | Medium | Cyclopropyl ring breathing |

| ~800-750 | Strong | C-H out-of-plane bending |

| ~650-550 | Medium-Strong | C-Br stretching |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~8.50 | s | 1H | H-6 |

| ~2.10 | m | 1H | CH (cyclopropyl) |

| ~1.20 | m | 2H | CH₂ (cyclopropyl) |

| ~1.00 | m | 2H | CH₂ (cyclopropyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 |

| ~158.0 | C-2 |

| ~157.5 | C-6 |

| ~115.0 | C-5 |

| ~15.0 | CH (cyclopropyl) |

| ~10.0 | CH₂ (cyclopropyl) |

Structure Elucidation Workflow

The elucidation of the structure of this compound would follow a logical workflow, integrating data from multiple spectroscopic techniques.

Potential Biological Context

While specific signaling pathways for this compound are not defined, its structural motifs are common in molecules with known biological activities, particularly as kinase inhibitors. The following diagram illustrates a generalized role for such a compound in inhibiting a signaling pathway often implicated in cancer.

Detailed Experimental Protocols for Spectroscopic Analysis

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Set the ESI source to positive ion mode to detect [M+H]⁺.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula C₇H₇BrN₂.

-

Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one bromine atom (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

-

Interpret the fragmentation pattern to identify characteristic losses, such as the cyclopropyl group.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, scan over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule as detailed in Table 3.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the cyclopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, confirming the attachment of the cyclopropyl group to the pyrimidine ring.

-

-

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration values, and multiplicity of the signals to assign the protons in the molecule.

-

¹³C NMR: Analyze the chemical shifts to assign the carbon atoms.

-

2D NMR: Use the correlation peaks to confirm the connectivity of the atoms and provide an unambiguous assignment of the entire structure.

-

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of various spectroscopic techniques. This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this molecule. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for any researcher embarking on the study of this or related pyrimidine derivatives. The potential for this scaffold in drug discovery underscores the importance of a thorough structural and functional characterization.

discovery and history of substituted pyrimidines

An In-depth Technical Guide on the Discovery and History of Substituted Pyrimidines

Introduction

Substituted pyrimidines represent a cornerstone of medicinal chemistry and pharmacology, forming the structural basis for a vast array of therapeutic agents.[1] As a fundamental component of DNA and RNA nucleobases—cytosine, thymine, and uracil—the pyrimidine (B1678525) ring system is integral to life itself.[2][3] This inherent biological relevance has made it a "privileged scaffold" in drug discovery, inspiring the development of treatments for a wide range of conditions, including bacterial infections, cancer, and viral diseases.[1][4]

This technical guide provides a comprehensive overview of the . It traces their journey from early laboratory syntheses in the 19th century to their current role in targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies for key synthetic reactions, a summary of quantitative data, and visualizations of historical timelines and biochemical pathways.

Early History and Foundational Discoveries (19th - Early 20th Century)

The study of pyrimidines began long before their widespread therapeutic applications were realized. The earliest encounters with pyrimidine derivatives involved compounds like alloxan, which were known in the early 19th century.[2] However, the first laboratory synthesis of a pyrimidine derivative was not accomplished until 1879, when French chemist Edouard Grimaux reported the preparation of barbituric acid by reacting urea (B33335) and malonic acid with phosphorus oxychloride.[2][5][6]

A systematic investigation into this class of compounds was initiated in 1884 by German chemist Wilhelm Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[2] It was Pinner who first proposed the name “pyrimidin” in 1885.[2] The parent, unsubstituted pyrimidine compound was finally prepared in 1900 by Gabriel and Colman through the reduction of 2,4,6-trichloropyrimidine.[2]

This era also saw the synthesis of malonylurea (barbituric acid) by Adolf von Baeyer in 1864, a combination of urea and malonic acid.[5][6][7] This discovery laid the groundwork for the development of barbiturates, a major class of substituted pyrimidine drugs. In 1904, the German company Bayer, thanks to the work of Emil Fischer and Josef von Mering, first marketed the barbiturate (B1230296) derivative barbital (B3395916) (trade name Veronal) as a treatment for insomnia, marking a significant milestone in medicinal chemistry.[6][8] Over the subsequent decades, more than 2,500 different barbiturates were synthesized, with at least 50 being used clinically as sedatives, anticonvulsants, and anesthetics.[6][8][9]

Pivotal Synthetic Methodologies

The therapeutic potential of substituted pyrimidines could only be realized through the development of efficient and versatile synthetic routes. Two classical name reactions, the Pinner synthesis and the Biginelli reaction, have been fundamental in this regard.

Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine, typically catalyzed by an acid or base, to yield a substituted pyrimidine.[10][11][12] This method is highly effective for creating pyrimidines with specific substitution patterns that are not easily accessible through other means.[11] The reaction is robust and has been adapted for the synthesis of important drugs, including the sulfonamide sulfamerazine (B1682647) and the antibacterial trimethoprim.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. History of Barbiturates [narconon.org]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]

Spectroscopic and Synthesis Profile of 5-Bromo-4-cyclopropylpyrimidine: A Technical Overview

For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to the spectroscopic data and synthesis of the chemical intermediate 5-Bromo-4-cyclopropylpyrimidine. This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Chemical Structure and Properties

This compound is a substituted pyrimidine (B1678525) with the molecular formula C₇H₇BrN₂ and a molecular weight of 199.05 g/mol . The presence of the reactive bromine atom and the cyclopropyl (B3062369) moiety makes it a versatile precursor for further chemical modifications.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectroscopic databases. However, based on the analysis of similar structures and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton and the cyclopropyl group protons. The pyrimidine proton would appear as a singlet in the aromatic region. The cyclopropyl protons would exhibit a more complex splitting pattern in the upfield region, typically as multiplets, due to coupling between the methine and methylene (B1212753) protons of the cyclopropyl ring.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrimidine ring and the cyclopropyl group. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.5 - 9.0 | Singlet | Pyrimidine CH |

| ¹H | 2.0 - 2.5 | Multiplet | Cyclopropyl CH |

| ¹H | 0.8 - 1.5 | Multiplet | Cyclopropyl CH₂ |

| ¹³C | 150 - 165 | Singlet | Pyrimidine C-N |

| ¹³C | 110 - 125 | Singlet | Pyrimidine C-Br |

| ¹³C | 15 - 25 | Singlet | Cyclopropyl CH |

| ¹³C | 5 - 15 | Singlet | Cyclopropyl CH₂ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 198/200 | Molecular ion peak showing the bromine isotope pattern. |

| [M-Br]⁺ | 119 | Fragment corresponding to the loss of the bromine atom. |

Experimental Protocols

General Synthesis Workflow

The synthesis would likely proceed through the following conceptual steps:

Figure 2: A generalized workflow for the synthesis and characterization of this compound.

A representative, though not specific, experimental protocol would involve:

-

Reaction Setup: Dissolving the 4-cyclopropylpyrimidine (B13104424) starting material in a suitable inert solvent (e.g., a chlorinated solvent or acetonitrile).

-

Bromination: Adding a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the reaction mixture, potentially with the use of a radical initiator if following a free-radical pathway. The reaction temperature would be carefully controlled.

-

Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed and dried.

-

Purification: The crude product would be purified, most commonly by column chromatography on silica (B1680970) gel.

-

Characterization: The structure and purity of the final compound would be confirmed using NMR and MS analysis.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure: A small sample of the purified compound would be dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra would be acquired using standard pulse sequences.

Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer, for instance, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Procedure: A dilute solution of the sample would be introduced into the mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. While comprehensive, publicly available experimental data is limited, this guide provides a foundational understanding of its expected spectroscopic characteristics and a general methodology for its synthesis and analysis. Researchers working with this compound should rely on in-house analytical data for confirmation of its identity and purity.

physical properties of 5-Bromo-4-cyclopropylpyrimidine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-cyclopropylpyrimidine is a substituted pyrimidine (B1678525) derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, and understanding the physicochemical properties of its analogues is crucial for predicting their behavior in biological systems and for the development of robust synthetic and purification protocols. This technical guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points. Due to the limited availability of specific experimental data for this compound in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these key physical constants for pyrimidine derivatives.

Physical Properties of this compound

At the time of this publication, specific experimental data for the melting and boiling points of this compound (CAS No: 1346697-39-9) are not widely reported in publicly accessible databases. Chemical supplier information indicates that data for the boiling point is unavailable. This lack of data underscores the need for experimental determination by researchers working with this compound.

Table 1: Summary of Physical Property Data for this compound

| Physical Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Molecular Formula | C₇H₇BrN₂ | Supplier Data |

| Molecular Weight | 199.05 g/mol | Supplier Data |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures for determining the melting and boiling points of organic compounds, which are directly applicable to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point is a valuable indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1][2]

Methodology: Capillary Method using a Melting Point Apparatus

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[1]

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

-

Sample of this compound (finely powdered and dry)[3]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.[3]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Approximate Melting Point Determination: Heat the apparatus rapidly to get an approximate melting point. This will provide a target range for a more accurate measurement.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[1]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4][5] This is the melting point range. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is a characteristic physical property that is sensitive to changes in pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.

Apparatus and Materials:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a few drops of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing heating oil, making sure the oil level is above the sample but below the top of the test tube.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[7][8]

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as the observed boiling point will vary with pressure.[6]

Workflow for Synthesis and Characterization

The synthesis of novel pyrimidine derivatives often involves multi-step reactions followed by rigorous characterization to confirm the structure and purity of the final product. The following diagram illustrates a general workflow applicable to the synthesis and characterization of compounds like this compound.

Caption: General workflow for the synthesis and characterization of a novel pyrimidine derivative.

This workflow highlights the critical steps from starting materials to the final, pure, and characterized compound. Each stage requires careful execution and analysis to ensure the desired product is obtained with high purity. The characterization phase is essential to confirm the identity and integrity of the synthesized molecule.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

solubility of 5-Bromo-4-cyclopropylpyrimidine in organic solvents

An In-depth Technical Guide on the Solubility of 5-Bromo-4-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the physicochemical properties of related pyrimidine (B1678525) derivatives. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also presents general methodologies and expected solubility trends based on the behavior of similar molecules.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their presence in nucleic acids and a wide range of biologically active molecules. The unique structural combination of a pyrimidine core, a bromo substituent, and a cyclopropyl (B3062369) group suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The bromine atom provides a reactive handle for various cross-coupling reactions, while the cyclopropyl moiety can influence the compound's conformation and metabolic stability.

Chemical Structure:

Key Physicochemical Properties (Predicted and Inferred):

While experimental data is scarce, the following properties can be inferred based on its structure and data from similar compounds[1]:

| Property | Value/Information | Source |

| Molecular Formula | C₇H₇BrN₂ | [1][2] |

| Molecular Weight | 199.05 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General knowledge of similar pyrimidines |

| XLogP3 (Predicted) | 1.5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Solubility Profile

Qualitative Solubility Information:

The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on the properties of structurally related compounds.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Aprotic, highly polar solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Aprotic, polar solvent, similar to DMSO. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | A common solvent for organic synthesis and purification of heterocyclic compounds. |

| Chloroform | 4.1 | Moderate to High | Similar to DCM. |

| Ethyl Acetate | 4.4 | Moderate | A moderately polar solvent. |

| Acetone | 5.1 | Moderate | A polar aprotic solvent. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent. |

| Methanol | 5.1 | Moderate to Low | A polar protic solvent; solubility may be limited by the non-polar cyclopropyl group. |

| Ethanol | 4.3 | Moderate to Low | A polar protic solvent, similar to methanol. |

| Toluene | 2.4 | Low | A non-polar aromatic solvent. |

| Hexane | 0.1 | Very Low | A non-polar aliphatic solvent. |

| Water | 10.2 | Very Low | The hydrophobic bromo and cyclopropyl groups are expected to significantly limit aqueous solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for drug development. The following are standard experimental protocols that can be employed to quantitatively measure the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.

-

Addition to Aqueous Buffer: Transfer a small volume of each dilution to a corresponding well of a new multi-well plate containing the aqueous buffer or organic solvent of interest. This rapid addition can lead to supersaturation and subsequent precipitation.

-

Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The presence of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for solubility determination.

Synthetic Pathway

While information on signaling pathways involving this compound is not available, a plausible synthetic route can be visualized. The synthesis of related compounds often involves the condensation of a malonaldehyde derivative with an amidine.

Caption: Plausible synthetic pathway for this compound.

Conclusion

This compound is a compound of interest for which specific, quantitative solubility data in organic solvents is currently limited in the public domain. This guide has provided a framework for understanding its likely solubility characteristics based on the behavior of related pyrimidine derivatives. Furthermore, detailed experimental protocols for both equilibrium and kinetic solubility determination have been outlined to enable researchers to generate the necessary data for their specific applications. The provided visualizations offer a clear overview of the experimental workflow for solubility measurement and a plausible synthetic route. As research into this and similar compounds progresses, it is anticipated that more comprehensive physicochemical data will become available, further aiding in the development of novel therapeutics.

References

Probing the Electronic Landscape: A Theoretical Analysis of 5-Bromo-4-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-Bromo-4-cyclopropylpyrimidine, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental or computational data for this specific molecule, this paper leverages high-level quantum chemical calculations reported for the structurally analogous 5-bromopyrimidine (B23866). By examining the electronic properties of this core structure, we can project the influence of the C4-cyclopropyl substituent. This guide summarizes key quantitative data, details the underlying computational methodologies, and presents a logical workflow for such theoretical studies, offering valuable insights for the rational design of novel pyrimidine (B1678525) derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The electronic properties of the pyrimidine ring, characterized by its π-deficient nature due to the presence of two electronegative nitrogen atoms, are pivotal to its chemical reactivity and intermolecular interactions.[1][2] Halogenation and alkylation of the pyrimidine core are common strategies to modulate these properties for specific applications. This compound incorporates two such modifications: a bromine atom at the C5 position and a cyclopropyl (B3062369) group at the C4 position. The bromine atom is expected to act as an electron-withdrawing group through induction, while the cyclopropyl group can donate electron density through σ-π conjugation.[3][4][5] Understanding the interplay of these substituent effects on the electronic structure is crucial for predicting the molecule's behavior.

This guide utilizes computational data from theoretical studies on 5-bromopyrimidine to provide a foundational understanding of the electronic characteristics of the target molecule.

Theoretical Methodology

The insights presented herein are based on computational methods widely employed in the theoretical study of heterocyclic molecules. A typical workflow for analyzing the electronic structure of a molecule like this compound is depicted below.

Computational Protocols

The primary methods for investigating the electronic structure of pyrimidine derivatives are quantum chemical calculations.[2]

-

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set, for example, 6-311++G(2d,2p).[6]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface.

-

Single-Point Energy Calculations: To obtain more accurate electronic properties, single-point energy calculations are often performed on the optimized geometry using a higher level of theory or a larger basis set. Methods like the Outer Valence Green Function (OVGF) or time-dependent DFT (TD-DFT) can provide detailed information about ionization energies and electronic transitions.[6][7]

Electronic Structure of the 5-Bromopyrimidine Core

The following table summarizes key quantitative data for 5-bromopyrimidine, which serves as a proxy for the electronic properties of the core of this compound.

| Property | Value (5-bromopyrimidine) | Reference | Method |

| First Ionization Energy (eV) | 9.865 | [6] | Hartree-Fock / 6-311++G(2d,2p) |

| Vertical Excitation Energy (eV) | ~4.0 - 4.5 (First Band) | [7] | CAM-B3LYP/aug-cc-pVDZ+2s2p2d |

| Maximum ICS Value (10⁻²⁰ m²) | 13.99 | [6] | Binary-Encounter-Bethe (BEB) Model |

ICS: Ionization Cross Section

Discussion of Electronic Properties

The electronic structure of this compound is dictated by the pyrimidine ring and the electronic effects of the bromo and cyclopropyl substituents.

The Pyrimidine Ring

The pyrimidine ring is a π-deficient system due to the presence of two nitrogen atoms, which are more electronegative than carbon.[1] This leads to a general withdrawal of electron density from the carbon atoms of the ring, making positions 2, 4, and 6 particularly electron-deficient. Position 5 is less electron-deficient.[8]

Effect of the 5-Bromo Substituent

The bromine atom at the C5 position influences the electronic structure through two opposing effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the pyrimidine ring through the sigma bond. This effect is generally deactivating for electrophilic aromatic substitution.[4]

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the π-system of the ring, increasing electron density, particularly at the ortho and para positions (C4 and C6).

For halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the ring towards electrophilic attack.[4][9]

Effect of the 4-Cyclopropyl Substituent

The cyclopropyl group is known to be a good σ-electron donor and can participate in conjugation with adjacent π-systems.[3] This is due to the high p-character of the C-C bonds in the strained three-membered ring. The cyclopropyl group at the C4 position is expected to:

-

Donate electron density to the electron-deficient C4 position of the pyrimidine ring.

-

Increase the energy of the Highest Occupied Molecular Orbital (HOMO) , which would likely decrease the ionization potential compared to 5-bromopyrimidine.

-

Potentially influence the geometry of the molecule due to steric interactions.

Predicted Electronic Structure of this compound

Based on the analysis of the constituent parts, we can predict the following for this compound:

-

HOMO-LUMO Gap: The electron-donating cyclopropyl group is expected to raise the HOMO energy, while the overall electron-withdrawing nature of the bromopyrimidine core will influence the Lowest Unoccupied Molecular Orbital (LUMO). The net effect on the HOMO-LUMO gap will depend on the relative magnitudes of these effects.

-

Charge Distribution: The nitrogen atoms will be the most electronegative centers. The C2 and C6 positions will be significantly electron-deficient. The C4 position will have its electron deficiency partially compensated by the donating cyclopropyl group. The C5 position will be influenced by the electron-withdrawing bromine atom.

-

Reactivity: The interplay of the electron-donating cyclopropyl group and the deactivating bromo group will create a unique reactivity profile. The increased electron density from the cyclopropyl group might activate the ring towards certain reactions compared to 5-bromopyrimidine, while the bromine atom provides a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Conclusion

This technical guide has provided a theoretical framework for understanding the electronic structure of this compound. By leveraging data from the closely related 5-bromopyrimidine and considering the known electronic effects of the cyclopropyl substituent, we can make informed predictions about the molecule's properties. The electron-donating nature of the cyclopropyl group is expected to modulate the electron-deficient character of the bromopyrimidine core, leading to a unique electronic landscape. This theoretical understanding is invaluable for guiding the synthesis and application of this and other novel pyrimidine derivatives in drug discovery and materials science. Further dedicated computational and experimental studies are warranted to precisely quantify the electronic properties of this compound.

References

- 1. jchemrev.com [jchemrev.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: 5-Bromo-4-cyclopentylpyrimidine (CAS 951884-32-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and commercial information for the chemical compound 5-Bromo-4-cyclopentylpyrimidine, identified by CAS number 951884-32-5. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While public domain information on the biological activity and specific experimental applications of this compound is limited, this guide consolidates its known chemical properties, potential synthetic utility, and commercial availability. The scarcity of detailed experimental data suggests that 5-Bromo-4-cyclopentylpyrimidine is likely a novel or specialized chemical intermediate with potential for use in the synthesis of more complex molecules.

Chemical Properties and Data

5-Bromo-4-cyclopentylpyrimidine is a substituted pyrimidine (B1678525) derivative. The presence of a bromine atom and a cyclopentyl group on the pyrimidine ring makes it a potentially versatile intermediate for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, to generate a library of compounds for screening in drug discovery programs.

| Property | Value | Source |

| CAS Number | 951884-32-5 | N/A |

| Chemical Name | 5-Bromo-4-cyclopentylpyrimidine | N/A |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)C2=NC=NC=C2Br | N/A |

| Physical Description | Solid (predicted) | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | N/A |

Note: Some physical properties like melting point, boiling point, and density are not consistently reported across public sources and are therefore listed as predicted or not available.

Potential Synthetic Utility

Below is a hypothetical synthetic workflow illustrating the potential use of 5-Bromo-4-cyclopentylpyrimidine as a building block in the synthesis of more complex molecules, a common strategy in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-4-cyclopropylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-cyclopropylpyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive bromine atom at the 5-position and a cyclopropyl (B3062369) group at the 4-position—make it a valuable scaffold for the synthesis of potent and selective therapeutic agents. The pyrimidine (B1678525) core is a well-established pharmacophore, known for its ability to mimic the purine (B94841) bases of ATP and interact with the hinge region of various kinases.[1][2] The cyclopropyl moiety can enhance binding affinity, improve metabolic stability, and provide conformational rigidity to the molecule.[3]

These application notes provide an overview of the utility of this compound in the development of kinase inhibitors, particularly focusing on its application in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Application in Kinase Inhibitor Synthesis

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. The bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrimidine core to optimize potency and selectivity against specific kinase targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the progression of various cancers.[4] Consequently, the development of selective CDK2 inhibitors is a promising therapeutic strategy. While a specific, named clinical candidate directly synthesized from this compound is not prominently available in the public literature, the structural motif is present in patented series of CDK inhibitors. The following sections will detail a representative synthetic route and the associated biological context based on the established principles for developing pyrimidine-based CDK2 inhibitors.

Key Synthetic Reactions and Protocols

The derivatization of this compound typically involves nucleophilic aromatic substitution (SNAr) at the chloro-positions (if present) and cross-coupling reactions at the bromo-position.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 5-position of the pyrimidine ring and various aryl or heteroaryl groups.[1]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Evaluation of a Representative CDK2 Inhibitor

For a hypothetical CDK2 inhibitor derived from this compound, the following assays would be crucial for its biological characterization.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the CDK2 activity (IC₅₀).

Materials:

-

Purified recombinant human CDK2/Cyclin E complex

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Test compound (serially diluted)

-

Positive control (e.g., Roscovitine)

-

96-well filter plates

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the CDK2/Cyclin E complex, Histone H1, and kinase reaction buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time.

-

Stop the reaction and spot the reaction mixture onto the filter plates.

-

Wash the filter plates to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a phosphorimager.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data for Representative Pyrimidine-Based CDK Inhibitors

While specific data for a this compound-derived CDK2 inhibitor is not publicly available, the following table presents data for other pyrimidine-based CDK inhibitors to provide a reference for expected potency.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2,4-Diaminopyrimidine Derivatives | CDK7 | 7.21 | [5] |

| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2/Cyclin A2 | 60% inhibition | [6] |

| 2-Amino-4-aryl-5-chloropyrimidines | CDK1 | Potent inhibition | [7] |

Signaling Pathway

CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

References

- 1. CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2011162515A3 - Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Bromo-4-cyclopropylpyrimidine as a Synthetic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 5-Bromo-4-cyclopropylpyrimidine represents a valuable, albeit currently underexplored, synthetic building block for the generation of novel drug candidates. The presence of a bromine atom at the 5-position provides a handle for versatile cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The cyclopropyl (B3062369) group at the 4-position can impart favorable properties such as metabolic stability and conformational rigidity, which can be advantageous for target binding.

While direct literature on the synthesis and application of this compound is limited, this document provides detailed, generalized protocols and application notes based on the synthesis and biological evaluation of closely related 5-substituted pyrimidine analogs. These protocols and notes are intended to serve as a guide for researchers interested in utilizing this promising building block in their drug discovery programs.

Key Applications

Derivatives of 5-substituted pyrimidines have shown significant potential as inhibitors of various protein kinases implicated in a range of diseases, including cancer and neurodegenerative disorders. The strategic modification at the 5-position has been shown to influence kinome-wide selectivity. For instance, studies on related 5-substituted aminopyrimidines have demonstrated that a cyclopropyl group at this position can modulate the kinase inhibition profile, suggesting that this compound could be a key starting material for developing selective kinase inhibitors.[1][2]

Data Presentation

The following table summarizes hypothetical biological activity data for a series of compounds that could be synthesized from this compound. This data is illustrative and based on the trends observed for analogous 5-substituted pyrimidine kinase inhibitors.

| Compound ID | R Group (at 5-position via Suzuki Coupling) | Target Kinase | IC50 (nM) |

| HYPO-001 | Phenyl | Kinase A | 150 |

| HYPO-002 | 4-Fluorophenyl | Kinase A | 85 |

| HYPO-003 | 2-Pyridyl | Kinase A | 50 |

| HYPO-004 | 1-Methyl-1H-pyrazol-4-yl | Kinase A | 25 |

| HYPO-005 | Thiophen-2-yl | Kinase A | 110 |

| HYPO-006 | Phenyl | Kinase B | >1000 |

| HYPO-007 | 4-Fluorophenyl | Kinase B | 850 |

| HYPO-008 | 2-Pyridyl | Kinase B | 400 |

| HYPO-009 | 1-Methyl-1H-pyrazol-4-yl | Kinase B | 150 |

| HYPO-010 | Thiophen-2-yl | Kinase B | >1000 |

Experimental Protocols

The following are generalized protocols for the synthesis of 5-aryl-4-cyclopropylpyrimidines from this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 5-Aryl-4-cyclopropylpyrimidine via Suzuki-Miyaura Coupling (Conventional Heating)

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol (B44631) ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Stir the reaction mixture at 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-cyclopropylpyrimidine.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of 5-Aryl-4-cyclopropylpyrimidine derivatives.

Caption: Simplified signaling pathway showing kinase inhibition.

Disclaimer: The information provided in these application notes and protocols is based on analogous chemical structures and reactions. The synthesis and use of this compound may require specific optimization of reaction conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-4-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is of particular significance in medicinal chemistry and drug development for the synthesis of complex molecules, such as biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[2] Pyrimidine (B1678525) derivatives, a critical class of heterocyclic compounds, are found in numerous therapeutic agents and exhibit a wide range of biological activities.[3] The functionalization of the pyrimidine core at the C-5 position via Suzuki-Miyaura coupling offers a powerful strategy for generating novel molecular entities with therapeutic potential.[2]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Bromo-4-cyclopropylpyrimidine with various boronic acids. While specific literature for this exact substrate is not abundant, the protocols herein are based on established methodologies for structurally similar 5-bromopyrimidines and other heterocyclic halides.[2][3]

Key Experimental Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes common reagents and conditions and provides specific considerations for the coupling of this compound.

| Parameter | Common Reagents/Conditions | Considerations for this compound |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, with ligands like SPhos, XPhos[2] | Pd(PPh₃)₄ is a good starting point. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) may improve catalytic activity and stability.[4] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃[2] | A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often effective in promoting the transmetalation step and are good choices for nitrogen-containing heterocycles.[2][4] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile[2] | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[2] A 4:1 to 10:1 ratio of 1,4-dioxane/water is a standard starting point.[4] |

| Arylboronic Acid | Various electron-rich and electron-poor aryl and heteroaryl boronic acids | The electronic nature of the boronic acid can affect the reaction rate. Electron-rich boronic acids tend to react faster. The stability of the boronic acid under the reaction conditions should be considered.[2] |

| Temperature | 80-120 °C[2] | Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[5] |

| Catalyst Loading | 1-5 mol%[6] | A higher catalyst loading (up to 10 mol%) may be necessary for less reactive substrates.[4] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[5]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)[5]

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., ethyl acetate, hexanes)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Reaction Setup:

-

Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.[5]

-

To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[1]

Solvent and Catalyst Addition:

-

Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask via syringe.[4]

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.[4]

Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This can range from a few hours to 24 hours.[1]

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[2]

-

Combine the organic layers and wash with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[6]

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps of the Suzuki-Miyaura coupling protocol.

Troubleshooting

Low yields in Suzuki-Miyaura coupling reactions can arise from several factors. Below is a summary of potential issues and suggested solutions.

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Screen different palladium catalysts and ligands. Consider using pre-catalysts like XPhos-Pd-G3.[5] |

| Insufficient base strength or solubility | Test a variety of bases such as K₃PO₄ or Cs₂CO₃. Ensure at least 2-3 equivalents are used.[4] | |

| Unsuitable solvent | Ensure the solvent system adequately dissolves all reactants. Thoroughly degas the solvent to remove oxygen.[4] | |

| Low reaction temperature | Gradually increase the reaction temperature.[4] | |

| Side Product Formation | Homocoupling of boronic acid | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.[4] |

| Protodeboronation (hydrolysis of boronic acid) | Try less harsh reaction conditions or use a more stable boronate derivative (e.g., a pinacol (B44631) ester). |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-4-cyclopropylpyrimidines. By carefully selecting the palladium catalyst, base, and solvent system, a wide range of aryl and heteroaryl groups can be efficiently coupled to the pyrimidine core. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize this important transformation for their specific drug discovery and development needs.

References

Application of 5-Bromo-4-cyclopropylpyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols